1-(4-Chlorophenyl)-3-(4-methylpiperazin-1-yl)urea is a synthetic organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group (C=O) bonded to two amine groups (NH2). This specific compound features a chlorophenyl group and a piperazine moiety, which may impart unique biological properties, making it of interest in medicinal chemistry.
1-(4-Chlorophenyl)-3-(4-methylpiperazin-1-yl)urea can be classified under the following categories:
The synthesis of 1-(4-Chlorophenyl)-3-(4-methylpiperazin-1-yl)urea typically involves the reaction of an isocyanate with an appropriate amine. The following general procedure outlines a common method:
The reaction typically yields high purity products, confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For example, the structure can be validated using NMR spectroscopy, which shows characteristic peaks corresponding to the urea NH protons and aromatic protons .
The molecular formula for 1-(4-Chlorophenyl)-3-(4-methylpiperazin-1-yl)urea is CHClNO. The structure consists of:
1-(4-Chlorophenyl)-3-(4-methylpiperazin-1-yl)urea can undergo several chemical reactions typical for urea derivatives:
The mechanism of action for 1-(4-Chlorophenyl)-3-(4-methylpiperazin-1-yl)urea likely involves interaction with specific biological targets, such as enzymes or receptors. Compounds with similar structures have shown potential as inhibitors in various biochemical pathways.
Research indicates that similar urea derivatives exhibit antiproliferative activity by disrupting cell cycle progression, particularly at the G1 phase .
Spectroscopic analyses such as NMR and Infrared (IR) spectroscopy provide essential information about functional groups present and confirm structural integrity .
1-(4-Chlorophenyl)-3-(4-methylpiperazin-1-yl)urea has potential applications in scientific research, particularly in drug development:
The diaryl urea scaffold serves as a privileged structural motif in medicinal chemistry due to its versatile hydrogen-bonding capabilities and conformational rigidity. This moiety enables simultaneous bidentate interactions with target proteins: the urea carbonyl oxygen acts as a hydrogen bond acceptor, while the two N-H groups serve as hydrogen bond donors [2] [10]. In VEGFR-2 inhibition, diaryl ureas like sorafenib form critical hydrogen bonds with gatekeeper residues (Glu885 and Asp1046) in the ATP-binding pocket, stabilizing the inactive kinase conformation [10]. Similarly, in cannabinoid receptor type 1 (CB1) allosteric modulators, the diaryl urea core anchors the molecule within the allosteric pocket through hydrogen bonding with transmembrane residues, enabling modulation of orthosteric ligand binding [1]. The planar geometry of the aryl rings facilitates π-stacking interactions with hydrophobic enzyme subpockets, enhancing binding affinity across diverse target classes including tyrosine kinases and GPCRs [5] [6].
Piperazine incorporation addresses critical drug-likeness limitations of unsubstituted diaryl ureas. The basic piperazine nitrogen (pKa ~8.5) improves aqueous solubility through salt formation, particularly under physiological pH conditions where tertiary amines remain partially protonated [7] [9]. Compared to non-cyclic alkyl amines, piperazine's semi-rigid conformation reduces entropic penalties upon target binding while maintaining sufficient flexibility for optimal pharmacophore alignment [1] [7]. In the specific case of 1-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)urea, N-methylation of piperazine balances membrane permeability and solubility: the unmethylated piperazine exhibits excessive hydrophilicity (log P reduced by ~0.8 units), while bulky N-substituents increase lipophilicity at the expense of desolvation energy [7] [9]. This optimized balance facilitates blood-brain barrier penetration in CB1 modulators, as demonstrated by brain/plasma ratios >2.0 in rat pharmacokinetic studies of structurally related urea analogs [1].
The 4-chlorophenyl group provides strategic electronic and steric advantages for molecular recognition. The para-chloro substituent exerts moderate electron-withdrawing effects (+σ = 0.23), polarizing the adjacent urea N-H bond to strengthen hydrogen-donating capacity toward key residues like Glu885 in kinases or Asp/Ser in GPCRs [1] [3]. Chlorine's halogen bond potential enables interactions with backbone carbonyls at the orthosteric site periphery, contributing up to 1.5 kcal/mol binding energy stabilization [3]. Crucially, chlorine mitigates oxidative metabolism by cytochrome P450 enzymes—particularly CYP2D6 and CYP3A4—through steric blockade of para-hydroxylation pathways. This extends half-life compared to unsubstituted phenyl analogs, as confirmed in microsomal stability assays showing <20% depletion after 30 minutes [1] [3]. The chloro substituent’s orthogonal positioning minimizes steric clash with shallow subpockets while providing optimal hydrophobic contact surface area (≈25 Ų) for van der Waals stabilization [10].
Table 1: Hydrogen Bond Interactions of Diaryl Urea Motifs in Protein Targets
| Target Protein | Urea H-Bond Donor | Urea H-Bond Acceptor | Functional Impact |
|---|---|---|---|
| VEGFR-2 (Kinase) | Glu885 (backbone) | Asp1046 (sidechain) | Stabilizes inactive conformation |
| CB1 Receptor | Ser383 (transmembrane helix 6) | Lys192 (ECL2) | Enhances negative allosteric modulation |
| BRAF Kinase | Asp594 (DFG motif) | Glu501 (αC-helix) | Competes with ATP binding |
Systematic piperazine modifications reveal pronounced effects on receptor binding and pharmacokinetics. The 4-methylpiperazine moiety in 1-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)urea demonstrates optimal binding free energy (ΔG = -9.8 kcal/mol) versus CB1 compared to unsubstituted piperazine (ΔG = -8.1 kcal/mol) or 4-ethylpiperazine (ΔG = -9.2 kcal/mol) in computational models [1] [9]. N-Methylation reduces basicity (pKa decrease from 9.8 to 8.2), diminishing cationic character at physiological pH to enhance tissue distribution without compromising solubility. Conversely, bulkier 4-alkyl substituents (ethyl, isopropyl) increase logD by >0.5 units per methylene group, correlating with reduced aqueous solubility (<50 μg/mL) and accelerated microsomal clearance in rat liver microsomes [7] [9]. Linear alkyl chains beyond ethyl trigger hERG channel inhibition (IC50 < 10 μM) due to hydrophobic interactions with Tyr652/Phe656 residues, whereas methylpiperazine maintains hERG IC50 > 30 μM—critical for cardiac safety [1] [7]. Polar branched analogs like 4-hydroxyethylpiperazine suffer 10-fold reduced cellular potency due to disrupted membrane permeability (Papp < 5 × 10⁻⁶ cm/s in Caco-2 assays) [7].
Piperazine ring dynamics govern ligand-receptor complementarity in allosteric sites. Unconstrained piperazines sample chair-boat equilibria, but N-methylation biases the chair conformation with equatorial methyl positioning, reducing conformational entropy penalty upon CB1 binding by ~2.3 kcal/mol [1]. Molecular dynamics simulations show that 4-methylpiperazine maintains stable salt bridges with Asp340 in the CB1 allosteric pocket (occupancy >85%), whereas flexible alkylenediamines (e.g., 1-(2-aminoethyl)piperazine) exhibit fluctuating interactions (<45% occupancy) [1]. Constrained analogs like 1,4-diazepane induce ring puckering mismatched with the elliptical allosteric cavity, increasing Ki by 8-fold against CB1 compared to methylpiperazine [1]. The piperazine-urea dihedral angle directly modulates negative allosteric cooperativity: optimal 50-70° torsion enables simultaneous engagement with TM3 (via urea) and ECL2 (via piperazine), yielding maximal α values (α = 0.28 for CB1 NAM activity) [1] [7].
Table 2: Pharmacological Impact of Piperazine Substitutions
| Piperazine Substituent | CB1 Binding Ki (nM) | log D7.4 | hERG IC50 (μM) | Microsomal Stability (% remaining) |
|---|---|---|---|---|
| Unsubstituted | 420 ± 35 | 0.9 | >50 | 15 ± 3 |
| 4-Methyl | 85 ± 12 | 1.8 | >30 | 65 ± 8 |
| 4-Ethyl | 110 ± 15 | 2.3 | 18 ± 2 | 70 ± 5 |
| 4-Hydroxyethyl | 950 ± 110 | 0.5 | >50 | 85 ± 6 |
| 4-Acetyl | >5000 | -0.2 | >50 | >95 |
Halogen positioning dramatically modulates target engagement through steric and electronic effects. Para-chloro substitution maximizes potency (CB1 IC50 = 85 nM) versus ortho (IC50 = 320 nM) or meta (IC50 = 210 nM) isomers in urea-based CB1 modulators [1] [3]. Ortho-chloro induces 30° urea-phenyl dihedral torsion, displacing the urea moiety from optimal hydrogen-bonding geometry with conserved serine residues. Meta-chloro creates asymmetric electron withdrawal, weakening hydrogen bond donation at the proximal urea N-H by 0.2 pKa units [3]. Para-substitution maintains coplanarity with the urea linker while generating a symmetrical electrostatic potential for complementary charge transfer with aromatic receptor residues. Bromo/fluoro analogs at para-position retain ~80-90% activity, but larger halogens (iodo) cause steric clash in constricted subpockets like CB1's allosteric site [1]. Electron-donating groups (4-OMe, 4-Me) reduce potency 5-fold by diminishing urea polarization, while strong electron-withdrawing substituents (4-NO₂, 4-CF₃) disrupt π-stacking through excessive charge depletion [3] [10].
The urea spacer's planarity and substitution pattern dictate bidentate versus monodentate binding modes. Unsubstituted ureas adopt near-planar conformations (ω ≈ 180°) enabling simultaneous dual hydrogen bonds with protein targets, increasing residence time 10-fold versus monoalkylated ureas [5] [10]. N-Methylation of the chlorophenyl-urea nitrogen disrupts planarity (ω = 40-60°) and eliminates one hydrogen bond donor, reducing VEGFR-2 affinity by >100-fold in biochemical assays [6] [10]. Molecular orbital analysis reveals urea carbonyl oxygen nucleophilicity is enhanced by para-chloro substitution (σ* orbital energy -2.8 eV vs. -2.5 eV for unsubstituted), strengthening hydrogen bonds with backbone NH groups by ~1.8 kcal/mol [3] [10]. In crystal structures, the urea linker forms a 120-130° angle between aryl planes, matching the hinge region topology in kinases and GPCR allosteric pockets. Shortening the linker to thiourea or guanidine reduces conformational flexibility, compromising entropy-driven binding [5] [7].
Table 3: Electronic Effects of Chlorophenyl Substitution Patterns
| Substitution Pattern | Relative CB1 Potency (%) | Urea Carbonyl νC=O (cm⁻¹) | Dihedral Angle (°) | Metabolic Half-life (min) |
|---|---|---|---|---|
| Para-chloro | 100 | 1695 | 5-10 | 42 |
| Meta-chloro | 65 | 1702 | 10-15 | 38 |
| Ortho-chloro | 40 | 1708 | 30-35 | 35 |
| Para-fluoro | 92 | 1698 | 5-10 | 28 |
| Para-methyl | 55 | 1712 | 5-10 | 22 |
| Unsubstituted | 35 | 1715 | 0-5 | 15 |
The strategic integration of these design elements—optimized diaryl urea pharmacophore, bioavailability-enhancing methylpiperazine, and electronically tuned 4-chlorophenyl—creates a compound with balanced potency and drug-like properties. This molecular architecture serves as a versatile template for targeting diverse therapeutically relevant proteins through rational structure-based optimization.
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